molecular formula C12H10F2N2O B8377195 6-amino-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran

6-amino-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran

Cat. No. B8377195
M. Wt: 236.22 g/mol
InChI Key: PFKQXNYVTOTESK-UHFFFAOYSA-N
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Patent
US05646308

Procedure details

10 ml of concentrated sulfuric acid was heated at 40° C. and 760 mg of sodium nitrite acid was added therein. Then, the reaction solution was cooled to room temperature and 20 ml of an acetic acid solution of 2.0 g of 6-amino-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran was added therein. The reaction solution was dropped into 12 ml of an aqueous hydrobromic acid solution of cuprous bromide prepared in advance from 4.2 g of copper (II) sulfate pentahydrate, 2.6 g of sodium bromide and 1.1 g of sodium sulfite under ice-cooling. The resultant mixture was heated to room temperature and stirred for 1 hour. Water was added therein and the mixture was extracted with methylene chloride. An organic layer was washed with an aqueous 2N hydrochloric acid solution and an aqueous 1N sodium hydroxide solution and dried. The solvent was distilled. The obtained residue was purified according to silica gel column chromatography (developing solution, AcOH:hexane=1:5) and recrystallized by a mixed solvent of ethyl acetate and hexane to obtain 690 mg of 6-bromo-4-cyano-2,2-bis(fluoromethyl)-2H-1-benzopyran with a melting point of 105°-107° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
760 mg
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2.6 g
Type
reactant
Reaction Step Seven
Quantity
1.1 g
Type
reactant
Reaction Step Seven
Quantity
4.2 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.N([O-])=O.[Na+].N[C:11]1[CH:12]=[CH:13][C:14]2[O:19][C:18]([CH2:22][F:23])([CH2:20][F:21])[CH:17]=[C:16]([C:24]#[N:25])[C:15]=2[CH:26]=1.[BrH:27].[Br-].[Na+].S([O-])([O-])=O.[Na+].[Na+]>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].O.C(O)(=O)C>[Br:27][C:11]1[CH:12]=[CH:13][C:14]2[O:19][C:18]([CH2:22][F:23])([CH2:20][F:21])[CH:17]=[C:16]([C:24]#[N:25])[C:15]=2[CH:26]=1 |f:1.2,5.6,7.8.9,10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC2=C(C(=CC(O2)(CF)CF)C#N)C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
760 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
Br
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
2.6 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4.2 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
An organic layer was washed with an aqueous 2N hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous 1N sodium hydroxide solution and dried
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified
CUSTOM
Type
CUSTOM
Details
recrystallized by a mixed solvent of ethyl acetate and hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=CC(O2)(CF)CF)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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